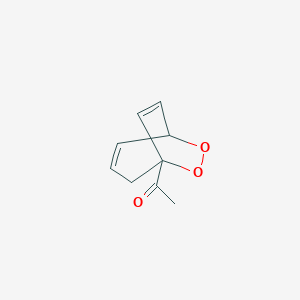
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene, commonly known as ACE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACE is a cyclic compound that contains an epoxide and a ketone functional group, making it a versatile molecule for chemical reactions and biological studies. In
科学的研究の応用
ACE has been studied extensively for its potential applications in various scientific fields. One of the primary applications of ACE is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex molecules. ACE has also been used in the development of new catalysts and as a reagent for the functionalization of organic compounds.
In the field of pharmacology, ACE has been studied for its potential as an anticancer agent. Studies have shown that ACE can induce apoptosis, or programmed cell death, in cancer cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of ACE is not fully understood, but studies have suggested that it may act through multiple pathways. ACE has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce DNA damage in cancer cells. ACE has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
ACE has been shown to have various biochemical and physiological effects. In vitro studies have shown that ACE can induce apoptosis in cancer cells and inhibit the growth of tumor cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the advantages of ACE is its versatility as a building block for the synthesis of more complex molecules. ACE is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of ACE is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of ACE. One area of research is the development of new synthetic methods for the production of ACE and related compounds. Another area of research is the investigation of the potential therapeutic applications of ACE, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of ACE and its potential interactions with other compounds.
合成法
The synthesis of ACE involves a multi-step reaction starting from the precursor compound, 1,3-cycloheptadiene. First, the precursor is epoxidized using a peracid to form 1,2-epoxycycloheptene. The epoxide is then selectively opened using a Grignard reagent to form a ketone group, resulting in the formation of ACE. The synthesis of ACE has been optimized over the years, and various methods have been developed to increase the yield and purity of the compound.
特性
CAS番号 |
194657-03-9 |
|---|---|
製品名 |
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene |
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
InChIキー |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
正規SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
同義語 |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






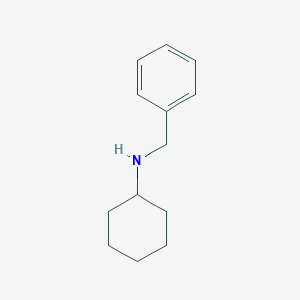
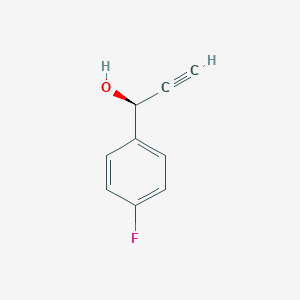
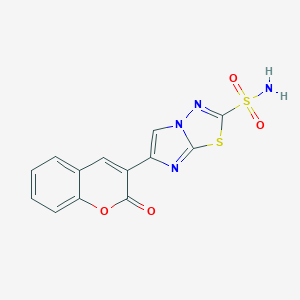
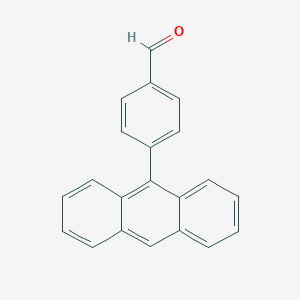
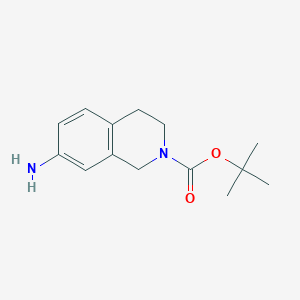
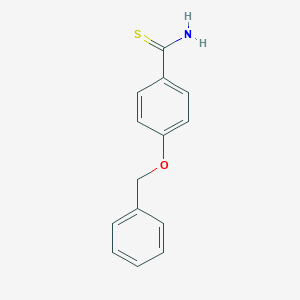
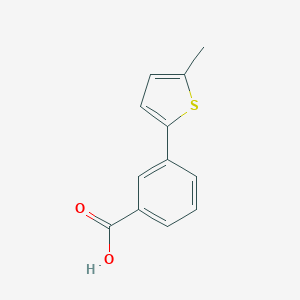
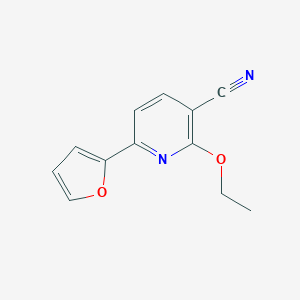
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
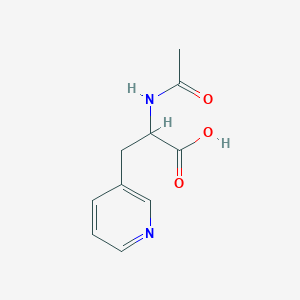
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)